molecular formula C24H20N4O5S B2481828 N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide CAS No. 2034370-53-9

N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide

Cat. No.: B2481828
CAS No.: 2034370-53-9
M. Wt: 476.51
InChI Key: XONFZLZDSKCQEZ-UHFFFAOYSA-N
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Description

N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide is a complex organic compound known for its significant role in inhibiting necroptosis, a form of programmed cell death. This compound is often referred to in scientific literature for its ability to inhibit mixed lineage kinase domain-like protein (MLKL), which is crucial in the necroptosis pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide typically involves multiple steps:

    Formation of the Sulfonamide Intermediate: This step involves the reaction of 3-methoxypyrazine with chlorosulfonic acid to form the sulfonyl chloride intermediate. This intermediate is then reacted with 4-aminophenylamine to form the sulfonamide.

    Coupling with Phenoxybenzamide: The sulfonamide intermediate is then coupled with 2-phenoxybenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Necrosulfonamide: Another potent inhibitor of necroptosis, similar in structure but with different substituents.

    Necrostatin-1: Inhibits RIP1 kinase, another protein in the necroptosis pathway.

    GSK’872: Targets RIP3 kinase, also involved in necroptosis.

Uniqueness

N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide is unique due to its high specificity for human MLKL and its ability to covalently modify the protein, providing a more permanent inhibition compared to reversible inhibitors like Necrostatin-1 .

Properties

IUPAC Name

N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5S/c1-32-24-22(25-15-16-26-24)28-34(30,31)19-13-11-17(12-14-19)27-23(29)20-9-5-6-10-21(20)33-18-7-3-2-4-8-18/h2-16H,1H3,(H,25,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONFZLZDSKCQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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